molecular formula C10H9ClF4O B14070378 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene

Cat. No.: B14070378
M. Wt: 256.62 g/mol
InChI Key: GJARREZYCGEOHO-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base.

    Chloropropylation: The 3-chloropropyl group can be added via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene depends on its specific application

    Molecular Targets: May include enzymes, receptors, or other proteins.

    Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene

Uniqueness: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9ClF4O

Molecular Weight

256.62 g/mol

IUPAC Name

2-(3-chloropropyl)-1-fluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF4O/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

GJARREZYCGEOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCCl)OC(F)(F)F

Origin of Product

United States

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